molecular formula C13H10ClNO2 B13707682 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid

8-Chloro-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B13707682
M. Wt: 247.67 g/mol
InChI Key: WEIZZBJGSCWTHW-UHFFFAOYSA-N
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Description

8-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at position 8, a cyclopropyl group at position 2, and a carboxylic acid moiety at position 3. Quinoline derivatives are often studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, owing to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects .

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

8-chloro-2-cyclopropylquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10ClNO2/c14-10-3-1-2-8-9(13(16)17)6-11(7-4-5-7)15-12(8)10/h1-3,6-7H,4-5H2,(H,16,17)

InChI Key

WEIZZBJGSCWTHW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of Quinoline-4-carboxylic Acid Core

A widely adopted method for synthesizing quinoline-4-carboxylic acid derivatives involves the condensation of isatin derivatives with ketones or aldehydes under basic conditions. For example, isatin reacts with acetone in the presence of strong bases such as sodium hydroxide or potassium hydroxide to form 2-toluquinoline-4-carboxylic acid intermediates. This reaction is typically conducted in aqueous media at reflux temperatures for several hours (5–15 hours) followed by acidification and filtration to isolate the product with high yields (up to 99%).

Step Reactants Conditions Product Yield (%)
1 Isatin + Acetone + NaOH 25-35 °C stirring, then reflux 10h 2-toluquinoline-4-carboxylic acid 99

Introduction of Vinyl and Cyclopropyl Groups

The 2-position vinyl substitution is introduced by reacting 2-toluquinoline-4-carboxylic acid with phenyl aldehyde at elevated temperatures (95-105 °C) for 1–6 hours, yielding 2-vinyl-4-quinoline carboxylic acid derivatives.

Subsequently, cyclopropyl amine derivatives can be introduced via amide bond formation from the corresponding carboxylic acid. This is generally achieved by converting the carboxylic acid to a more reactive intermediate (e.g., acid chloride or using coupling reagents) and then coupling with cyclopropyl amine derivatives.

Chlorination at the 8-Position

Chlorination of the quinoline ring, specifically at the 8-position, is typically performed by treating the quinoline-4-carboxylic acid derivative with phosphorus oxychloride (POCl3) in a solvent such as N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 100 °C) for several hours (4–12 h), resulting in the formation of 8-chloroquinoline-4-carboxylic acid derivatives with high yields (~90%).

Step Reactants Conditions Product Yield (%)
2 Quinoline-4-carboxylic acid + POCl3 + DMF 0 °C to 100 °C, 4-12 h 8-Chloroquinoline-4-carboxylic acid 90

Coupling with Cyclopropyl Amine Derivatives

The final step involves coupling the 8-chloroquinoline-4-carboxylic acid with cyclopropyl amine or its derivatives to form the amide linkage at the 2-position. This is typically achieved using coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like triethylamine (TEA) in DMF at room temperature for 12 hours.

Step Reactants Conditions Product Yield (%)
3 8-Chloroquinoline-4-carboxylic acid + Cyclopropyl amine + BOP + TEA RT, 12 h, DMF solvent This compound amide High (varies)

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Condensation of Isatin with Acetone under base Isatin, acetone, NaOH, reflux 10 h 2-Toluquinoline-4-carboxylic acid 99
2 Vinyl substitution via reaction with phenyl aldehyde 2-Toluquinoline-4-carboxylic acid, phenyl aldehyde, 100 °C, 3 h 2-Vinyl-4-quinoline carboxylic acid 85
3 Chlorination of quinoline ring POCl3, DMF, 100 °C, 4-12 h 8-Chloroquinoline-4-carboxylic acid 90
4 Amide coupling with cyclopropyl amine 8-Chloroquinoline-4-carboxylic acid, cyclopropyl amine, BOP, TEA, DMF, RT This compound High

Analytical and Characterization Data

  • Melting Points: Typical melting points for intermediates such as 2-toluquinoline-4-carboxylic acid are around 238-240 °C, and for 2-vinyl-4-quinoline carboxylic acid around 294-295 °C.
  • Spectroscopy: Characterization is commonly done by IR, ^1H-NMR, and LC-MS.
    • IR bands indicative of carboxylic acid (broad OH stretch ~3345 cm^-1) and vinyl groups (C=CH trans ~965 cm^-1) are observed.
    • ^1H-NMR spectra show characteristic aromatic and vinyl protons with specific coupling constants.
  • Purification: Recrystallization and filtration are standard purification techniques.

Comparative Analysis of Preparation Methods

Feature Method from Patent CN102924374B Method from Korean Science Article Literature Review
Starting Materials Isatin, acetone, phenyl aldehyde Quinoline-4-carboxylic acid, POCl3, amines Isatin derivatives, aromatic ketones
Reaction Conditions Basic aqueous reflux, 25-125 °C Chlorination at 100 °C, amide coupling at RT Reflux in ethanol or microwave irradiation
Yields High (85-99%) High (90% for chlorination) Improved yields with catalytic KOH
Industrial Suitability Suitable for scale-up, mild conditions Suitable for lab-scale synthesis Microwave-assisted methods for rapid synthesis
Functional Group Introduction Vinyl, chloro, carboxylic acid, cyclopropyl amide Chlorination and amide coupling Various substitutions on quinoline ring

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Mechanism of Action

The mechanism of action of 8-Chloro-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The presence of the chlorine atom and cyclopropyl group enhances its binding affinity to the target molecules, making it more effective .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs. Aryl Groups : The cyclopropyl group in the target compound confers steric hindrance and metabolic stability compared to bulkier aryl substituents (e.g., 4-methylphenyl or 2,4-dichlorophenyl). This may enhance membrane permeability .
  • Functional Group Diversity : The 3-hydroxyphenyl derivative (CAS 669739-31-5) exhibits increased polarity due to the hydroxyl group, which could improve aqueous solubility but reduce lipophilicity .

Limitations and Data Gaps

  • Solubility data are sparse for most compounds, limiting direct comparisons.
  • CAS numbers and synthetic routes for some analogs (e.g., this compound) remain undocumented, necessitating further experimental validation.

Biological Activity

8-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, notable for its significant biological activity, particularly as an antimicrobial agent. Its unique structural features, including a quinoline ring fused with a cyclopropyl group and a carboxylic acid functional group, contribute to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its following structural formula:

  • Molecular Formula : C₁₁H₈ClN
  • Molecular Weight : 205.64 g/mol

The presence of chlorine at the 8-position enhances the compound's reactivity, while the carboxylic acid group at the 4-position is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to its interference with bacterial DNA gyrase, an essential enzyme for DNA replication and transcription, similar to other quinolone derivatives.

Efficacy Against Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

The mechanism through which this compound exerts its antimicrobial effects involves:

  • Inhibition of DNA Gyrase : By binding to the enzyme, it prevents the supercoiling necessary for DNA replication.
  • Disruption of Bacterial Cell Wall Synthesis : The compound may also interfere with cell wall biosynthesis, leading to bacterial lysis.

Case Study: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound significantly reduced bacterial viability in vitro. The study utilized standard broth microdilution methods to determine MIC values across different strains, confirming its broad-spectrum antibacterial activity.

Comparative Analysis with Other Quinoline Derivatives

A comparative analysis was performed with other quinolone derivatives to evaluate their biological activities:

Compound NameStructural FeaturesAntimicrobial Activity
NorfloxacinFluorinated at position 6Broad-spectrum antibacterial activity
CiprofloxacinFluorinated at position 6Effective against Pseudomonas infections
OfloxacinFluorinated at position 6Used for respiratory and urinary tract infections
7-ChloroquinoloneChlorine at position 7Exhibits strong antibacterial properties

The unique substitution pattern of this compound may confer distinct pharmacological properties compared to these derivatives, suggesting potential for further development in treating resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-chloro-2-cyclopropylquinoline-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via classical protocols such as the Gould–Jacob or Friedländer reactions, which involve cyclization of substituted anilines with β-keto esters. Advanced methods include transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for cyclopropane introduction) and green chemistry approaches (e.g., microwave-assisted synthesis). Key steps:

  • Cyclopropane introduction : Use cyclopropylboronic acid in palladium-catalyzed coupling .
  • Chlorination : Electrophilic substitution at the 8-position using Cl2 or N-chlorosuccinimide .
  • Carboxylic acid formation : Hydrolysis of ester intermediates under acidic or basic conditions .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

TechniqueApplicationExample Data
X-ray crystallography Confirms stereochemistryCrystallographic data (e.g., bond angles, torsion)
NMR Assigns proton environments<sup>1</sup>H NMR: δ 8.5–7.2 (quinoline protons), δ 1.2–1.8 (cyclopropyl protons)
FT-IR Identifies functional groupsC=O stretch at ~1700 cm<sup>-1</sup>, C-Cl at ~750 cm<sup>-1</sup>

Q. What analytical methods are used to assess purity and stability?

  • Methodological Answer :

  • HPLC : Quantifies purity using C18 columns (mobile phase: MeCN/H2O with 0.1% TFA) .
  • LC-MS : Detects degradation products (e.g., decarboxylation or cyclopropane ring opening) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclopropane ring introduction?

  • Methodological Answer :

  • Catalyst selection : Pd(PPh3)4 or NiCl2(dppe) improves cross-coupling efficiency .
  • Solvent effects : Use DMF or THF for better solubility of intermediates .
  • Temperature control : Maintain 60–80°C to prevent side reactions (e.g., cyclopropane ring strain-induced decomposition) .

Q. How to resolve contradictory spectral data in structural analysis?

  • Methodological Answer :

  • Multi-technique validation : Combine <sup>13</sup>C NMR DEPT (to distinguish CH2 and CH3 groups) with HSQC for ambiguous signals .
  • Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
  • Crystallographic refinement : Resolve stereochemical ambiguities using SHELX .

Q. What strategies mitigate instability during storage?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials under inert gas (Ar/N2) to prevent photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .
  • Temperature : Long-term storage at –20°C in anhydrous DMSO or DMF .

Q. How to design in vitro assays for evaluating biological activity?

  • Methodological Answer :

  • Antimicrobial testing : Use MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Enzyme inhibition : Screen against topoisomerase II or kinase targets via fluorescence polarization .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50 calculations) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Methodological Answer :

  • Reproducibility checks : Verify reaction conditions (e.g., catalyst purity, solvent grade) .
  • Byproduct analysis : Use GC-MS to identify side products (e.g., dechlorinated derivatives) .
  • Scale-up adjustments : Optimize mixing efficiency and heat transfer for larger batches .

Tables for Key Properties

Property Value Source
Molecular Formula C13H10ClNO2
Molecular Weight 247.68 g/mol
Melting Point >200°C (decomposes)
LogP (Predicted) 2.8 (Schrödinger QikProp)

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